Urotensin ii-related peptide(human,mouse,rat)
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Overview
Description
Urotensin II-related peptide is a cyclic neuropeptide found in humans, mice, and rats. It is an endogenous ligand for the urotensin II receptor, which is a G-protein-coupled receptor. This peptide is known for its potent vasoconstricting activity and has been implicated in various physiological and pathological processes, including cardiovascular regulation, neurohormonal activity, and inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of urotensin II-related peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of urotensin II-related peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The peptides are then purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to ensure their purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions: Urotensin II-related peptide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide for research purposes or to study its structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine can be used to form disulfide bonds between cysteine residues in the peptide.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can break disulfide bonds.
Substitution: Amino acid residues in the peptide can be substituted using site-directed mutagenesis or chemical modification techniques
Major Products: The major products formed from these reactions include modified peptides with altered biological activity or stability. These modifications can help in understanding the peptide’s function and potential therapeutic applications .
Scientific Research Applications
Urotensin II-related peptide has a wide range of scientific research applications:
Chemistry: It is used to study peptide synthesis, structure-activity relationships, and peptide-receptor interactions.
Biology: The peptide is involved in research on cardiovascular regulation, neurohormonal activity, and inflammatory responses.
Medicine: Urotensin II-related peptide is being investigated for its potential therapeutic applications in treating cardiovascular diseases, hypertension, and inflammatory conditions.
Industry: The peptide is used in the development of peptide-based drugs and as a tool in drug discovery and development .
Mechanism of Action
Urotensin II-related peptide exerts its effects by binding to the urotensin II receptor, a G-protein-coupled receptor. This binding activates downstream signaling pathways, including the RhoA/ROCK, MAPKs, and PI3K/AKT pathways. These pathways are involved in various cellular processes such as vasoconstriction, cell proliferation, and inflammation. The peptide’s interaction with its receptor leads to increased intracellular calcium levels, which contribute to its vasoconstrictive and hypotensive effects .
Comparison with Similar Compounds
Urotensin II: A closely related peptide with similar vasoconstrictive properties but differing in its amino acid sequence and receptor binding affinity.
Somatostatin: Another cyclic peptide with structural similarities to urotensin II-related peptide but with different biological functions.
Endothelin: A potent vasoconstrictor peptide that shares some functional similarities with urotensin II-related peptide but acts through different receptors .
Uniqueness: Urotensin II-related peptide is unique in its high affinity for the urotensin II receptor and its potent vasoconstrictive activity. Unlike other similar peptides, it has a distinct amino acid sequence and specific receptor interactions that contribute to its unique biological effects .
Properties
Molecular Formula |
C49H64N10O10S2 |
---|---|
Molecular Weight |
1017.2 g/mol |
IUPAC Name |
(2S)-2-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-aminopropanoyl]amino]-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C49H64N10O10S2/c1-27(2)41(49(68)69)59-48(67)40-26-71-70-25-39(57-42(61)28(3)51)47(66)55-36(21-29-11-5-4-6-12-29)44(63)56-38(23-31-24-52-34-14-8-7-13-33(31)34)46(65)53-35(15-9-10-20-50)43(62)54-37(45(64)58-40)22-30-16-18-32(60)19-17-30/h4-8,11-14,16-19,24,27-28,35-41,52,60H,9-10,15,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,62)(H,55,66)(H,56,63)(H,57,61)(H,58,64)(H,59,67)(H,68,69)/t28-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
InChI Key |
WDZHTXUSYGCGPY-KOOAXUMWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N |
Origin of Product |
United States |
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